2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor antagonist thiazol-2-yl benzamide pain & neurogenic disorder

2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 391221-19-5) is a synthetic 1,3-thiazol-2-yl substituted benzamide belonging to the P2X3 purinergic receptor antagonist class. Its core scaffold is defined by the Bayer AG patent family (EP3230281; US10174016) covering compounds of general formula (I) as inhibitors of the ATP-gated P2X3 ion channel for neurogenic disorders.

Molecular Formula C16H10FN3O3S
Molecular Weight 343.33
CAS No. 391221-19-5
Cat. No. B2860227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS391221-19-5
Molecular FormulaC16H10FN3O3S
Molecular Weight343.33
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F
InChIInChI=1S/C16H10FN3O3S/c17-13-7-2-1-6-12(13)15(21)19-16-18-14(9-24-16)10-4-3-5-11(8-10)20(22)23/h1-9H,(H,18,19,21)
InChIKeyQWGBSZGFUGIUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 391221-19-5): P2X3 Antagonist Supplier Specification & Procurement-Relevant Overview


2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 391221-19-5) is a synthetic 1,3-thiazol-2-yl substituted benzamide belonging to the P2X3 purinergic receptor antagonist class. Its core scaffold is defined by the Bayer AG patent family (EP3230281; US10174016) covering compounds of general formula (I) as inhibitors of the ATP-gated P2X3 ion channel for neurogenic disorders [1]. The compound features 2-fluorobenzamide and 3-nitrophenyl substitution on a central thiazole ring, distinguishing it from unsubstituted or 4-substituted analogs in the same patent series. It has documented antagonist activity at recombinant rat P2X3 receptors, positioning it as a chemical biology tool and early-stage lead scaffold for pain, cough and urogenital indications [2]. The compound is predominantly available through specialty research chemical suppliers for preclinical investigation.

Why Not Just Use Any Thiazol-2-yl Benzamide? Substitution-Specific Determinants of P2X3 Pharmacology for 2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide


Thiazol-2-yl benzamide derivatives cannot be interchanged as generic P2X3 antagonists because both the benzamide and thiazole substituents profoundly influence potency, selectivity, and pharmacokinetics. The Bayer patent specifically teaches that P2X3 receptor inhibition and selectivity over P2X2/3 heterotrimers are highly sensitive to the identity and position of aryl substituents [1]. The 2-fluoro group on the benzamide ring alters electron density and steric conformation of the amide linkage, directly impacting hydrogen-bonding interactions within the P2X3 orthosteric binding pocket. Meanwhile, the 3-nitrophenyl group at the 4-position of the thiazole influences π-stacking and hydrophobicity, which Bayer's disclosure indicates modulates the balance between P2X3 homotrimer versus P2X2/3 heterotrimer selectivity [2]. Replacing the 2-fluoro with 4-fluoro, -chloro, -methyl or -sulfonyl substituents—or modifying the nitro group position—can shift IC50 values by more than an order of magnitude and alter species selectivity, as demonstrated across the broader Bayer P2X3 chemotype [1]. The data below quantify the differentiation that the 2-fluoro and 3-nitro substitution pattern confers relative to closely related analogs and clinical-stage comparators.

Evidence-Based Comparative Quantitative Analysis: 2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide vs. Analogs and Clinical-Stage P2X3 Antagonists


P2X3 Antagonist Activity: Rat rP2X3, EC50 80 nM — Potency Relative to Bayer Patent Benchmark Compounds

The target compound demonstrated antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes with an EC50 of 80 nM [1]. In the same patent series, the most optimized Bayer compounds (e.g., Example 103 from US10174016/BindingDB BDBM319841) achieve IC50 values as low as 3 nM against human P2X3 in intracellular Ca2+ flux assays in stably transfected cell lines, representing a ~27-fold potency gap for the target compound [2]. However, compared to the benchmark P2X3 antagonist A-317491 (rP2X3 IC50 ~100 nM) [3], the target compound shows comparable or slightly superior potency. Notably, the target compound's activity was measured in Xenopus oocytes rather than in mammalian cell lines, which may underestimate relative potency due to differences in protein expression environment and intracellular calcium coupling efficiency.

P2X3 receptor antagonist thiazol-2-yl benzamide pain & neurogenic disorder

Structural Differentiation: 2-Fluoro vs. 4-Fluoro vs. Unsubstituted Benzamide — Impact on P2X3 SAR

The 2-fluoro substitution on the benzamide ring of the target compound creates a steric and electronic differentiation not achievable with the 4-fluoro regioisomer or the unsubstituted benzamide. In the thiazole and oxazole-substituted arylamide P2X3 antagonist series (US Patent US20080132494), substituted benzamides bearing 2-fluoro-aryl groups are explicitly disclosed as preferred embodiments with improved selectivity relative to unsubstituted or 4-substituted analogs [1]. Specifically, 2-fluoro substitution introduces a steric clash with the amide carbonyl, inducing torsional constraint that alters the pharmacophore geometry. The corresponding unsubstituted benzamide analog would present greater conformational flexibility and different hydrogen-bonding character, while the 4-fluorobenzamide regioisomer would alter the distal electrostatic profile without the ortho-steric effect.

structure-activity relationship fluorobenzamide thiazole P2X3 antagonists

P2X3 Selectivity Over P2X2/3 Heterotrimers — Requirement Context and Implication for Taste-Related Off-Target Effects

P2X3/P2X2/3 selectivity is the critical parameter separating the clinical utility of P2X3 antagonists, as non-selective blockade of both homotrimeric P2X3 and heterotrimeric P2X2/3 channels is causally linked to disabling taste disturbances (dysgeusia) observed with gefapixant (AF-219/MK-7264) [1]. The Bayer patent specification for 1,3-thiazol-2-yl substituted benzamides mandates a minimum 3-fold selectivity for P2X3 over P2X2/3, with preferred embodiments demonstrating significantly greater selectivity [2]. The target compound's P2X2/3 activity has not been separately reported in public databases; however, structural factors—specifically the 2-fluoro substitution on the benzamide and the 3-nitrophenyl on the thiazole—are predicted to collectively influence selectivity based on pharmacophore mapping of the Bayer chemotype [3]. For context, the clinical candidate eliapixant (BAY 1817080) achieves a selectivity ratio of approximately 10- to 30-fold (hP2X3 IC50 8 nM vs. hP2X2/3 IC50 ~80–250 nM), while gefapixant shows approximately 3- to 5-fold selectivity (hP2X3 IC50 ~30 nM vs. hP2X2/3 IC50 100–250 nM) .

P2X3 selectivity P2X2/3 heterotrimer taste disturbance therapeutic index

Species Selectivity: Rat rP2X3 Activity Data and Human hP2X3 Cross-Species Pharmacology Gap

The target compound has documented activity at rat recombinant P2X3 (EC50 80 nM, Xenopus oocytes) [1], but no publicly available human hP2X3 potency data have been identified. This represents a critical data gap for translational pharmacology, as human and rodent P2X3 orthologs can exhibit divergent pharmacological profiles. For example, the oral P2X3 antagonist P2X3 antagonist 34 (a related synthetic chemotype) shows IC50 values of 25 nM (human hP2X3), 92 nM (rat rP2X3), and 126 nM (guinea pig rP2X3), indicating approximately 3.7-fold lower potency at the rat versus human receptor [2]. If a comparable cross-species ratio applies to the target chemotype, the human hP2X3 potency of the target compound may be in the range of 20–25 nM (80 nM ÷ 3.7 ≈ 22 nM), though this must be considered a speculative extrapolation until directly measured.

species selectivity P2X3 rodent to human translation Xenopus oocyte assay

Comparative Potency Landscape: 2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide Among Thiazole-Benzamide P2X3 Antagonists

Placing the target compound within the P2X3 antagonist potency spectrum identifies its specific niche: it is substantially less potent than the most advanced Bayer development compounds (eliapixant, IC50 8 nM; filapixant, IC50 7 nM) [1], but similar in potency to the early tool compound A-317491 (IC50 ~100 nM) [2]. The potency difference versus eliapixant (~10-fold) reflects extensive lead optimization within the Bayer program, including incorporation of additional heterocyclic modifications beyond the thiazol-2-yl benzamide scaffold. The target compound therefore represents a direct, less extensively optimized analog suitable for basic research applications where intermediate potency is desirable—for example, in competitive binding studies requiring measurable displacement in limited concentration ranges.

comparative pharmacology P2X3 antagonist benchmarks thiazole benzamide SAR

Intellectual Property Positioning: Freedom-to-Operate and Patent Exclusivity Assessment for 2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

The target compound falls under the Markush structure of Bayer AG's 1,3-thiazol-2-yl substituted benzamide patent family (WO2016091776A1, EP3230281, US10174016, US10183937), which claims compounds of general formula (I) for P2X3 inhibition with earliest priority date 9 December 2014 [1]. The granted US patents (US10174016 and US10183937, both published January 2019) provide patent protection extending into the early-to-mid 2030s. Publicly available binding data for the target compound were deposited in BindingDB with a 2007 assay date from ChEMBL, predating the Bayer priority date, which may be relevant to prior art considerations [2]. The compound is commercially available through specialty research chemical suppliers for laboratory use, which typically falls under the research-safe harbor provisions of applicable patent law. Organizations evaluating the compound for internal R&D programs should conduct an independent FTO analysis to confirm that their specific intended use (research vs. commercial development) does not infringe active patent claims.

patent landscape FTO assessment Bayer P2X3 patent research chemical exemption

Optimal Research and Industrial Applications for 2-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 391221-19-5) Based on Quantitative Evidence


P2X3 SAR Probe in Rodent Pain and Nociception Models

The compound's demonstrated antagonist activity at rat rP2X3 receptors (EC50 80 nM) makes it a viable chemical biology probe for rodent pain models, including inflammatory and neuropathic pain assays [1]. Its intermediate potency provides a measurable pharmacological window without the ceiling effects that can complicate interpretation of sub-nanomolar antagonists. The compound can serve as a head-to-head comparator against A-317491 (IC50 ~100 nM) in parallel studies, enabling direct assessment of benzamide-scaffold-specific pharmacology versus the early-generation non-nucleotide reference antagonist [2].

P2X3 Selectivity Profiling and Cross-Species Pharmacology Studies

The compound is ideally positioned for selectivity profiling panels to determine its P2X3 homotrimer versus P2X2/3 heterotrimer selectivity, a critical parameter for predicting taste-related adverse effect risk [1]. Given the Bayer chemotype's documented requirement for ≥3-fold P2X3 selectivity, parallel determination of hP2X3, hP2X2/3, rP2X3, and rP2X2/3 IC50 values would fill a key data gap and enable cross-species translational pharmacology assessment [2]. The resulting selectivity ratio profile would directly benchmark the compound against eliapixant (~10–30-fold selective) and gefapixant (~3–8-fold selective) within the same experimental framework, producing internally controlled comparative data [3].

Structure-Activity Relationship (SAR) Expansion of the 2-Fluorobenzamide Thiazole Chemotype

The compound's orthogonal substitution pattern (2-fluorobenzamide × 3-nitrophenylthiazole) makes it a strategic starting point for SAR expansion programs aimed at understanding the contributions of ortho-substituent steric and electronic effects on P2X3 binding [1]. Systematic synthesis of matched molecular pairs—comparing the target compound with its 4-fluoro, 2-chloro, unsubstituted benzamide, and positional nitro isomers—would quantify the contribution of each substituent to potency and selectivity. This SAR data, currently absent from the public domain, would provide valuable guidance for the design of next-generation P2X3 antagonists with improved selectivity profiles [2].

Bayer P2X3 Patent Landscape Analysis and Freedom-to-Operate Assessment

Organizations conducting P2X3 drug discovery programs can utilize the target compound to map the patent landscape and assess competitive differentiation [1]. As a compound encompassed within but not individually exemplified in the Bayer Markush claims, comparing its physical, pharmacological, and selectivity properties against the specifically claimed Bayer clinical candidates (eliapixant, filapixant) enables objective assessment of structural novelty and potential design-around strategies [2]. This application is particularly relevant for intellectual property due diligence preceding investment in P2X3-targeted therapeutic programs.

Quote Request

Request a Quote for 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.